molecular formula C10H10O3 B1589372 Ethyl 2-formylbenzoate CAS No. 34046-43-0

Ethyl 2-formylbenzoate

Cat. No.: B1589372
CAS No.: 34046-43-0
M. Wt: 178.18 g/mol
InChI Key: IQYZISJXVKSMNW-UHFFFAOYSA-N
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Description

Ethyl 2-formylbenzoate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a carbocation that can be prepared by the reaction of magnesium with ethyl benzoate . The compound is in liquid form .


Synthesis Analysis

This compound can be synthesized from 2-cyanobenzaldehyde and alcohols, which are nucleophiles . The fluorine atom on the carbon adjacent to the carbocation is a good leaving group, which facilitates oxidative cyclization .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 . The InChI key is IQYZISJXVKSMNW-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 178.19 g/mol . The boiling point of this compound is 294.2 °C .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-formylbenzoate is a precursor in the synthesis of various trifluoromethyl heterocycles. These compounds have diverse applications in chemical and pharmaceutical industries. A study demonstrated the versatility of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its importance in organic synthesis (Honey et al., 2012).

Large-Scale Synthesis for Medical Applications

This compound plays a role in the large-scale synthesis of compounds designed for treating hyperproliferative disorders, inflammation, and cancer. A notable example is the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which starts with compounds like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (Kucerovy et al., 1997).

Cyclization Reactions for Novel Compounds

In another study, this compound was used in cyclization reactions to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines. These compounds have potential applications in pharmaceutical research (Katritzky et al., 2001).

Photodegradation Studies

This compound has been studied in the context of photodegradation, especially in understanding the behavior of hazardous water contaminants. Such research is significant in environmental sciences and waste management (Gmurek et al., 2015).

Synthesis of Enantioenriched Derivatives

Transformations of this compound lead to the synthesis of enantioenriched phthalide and isoindolinone derivatives, which have potential applications in the development of new pharmaceuticals (Niedek et al., 2016).

Biochemical Analysis

Biochemical Properties

Ethyl 2-formylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between this compound and these enzymes typically involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond .

Additionally, this compound can interact with proteins that have aldehyde-binding sites. These interactions often involve the formation of Schiff bases, where the aldehyde group of this compound reacts with the amino groups of lysine residues in proteins. This can lead to the formation of covalent adducts, potentially altering the function of the proteins involved .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by interacting with key signaling molecules. For example, the formation of Schiff bases with lysine residues in signaling proteins can modulate their activity, leading to changes in downstream signaling events .

Moreover, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins. The covalent modification of these proteins can alter their ability to bind to DNA, thereby influencing the transcription of target genes . Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the formation of Schiff bases with lysine residues in proteins. This covalent modification can lead to changes in protein structure and function, affecting various cellular processes .

This compound can also act as an inhibitor or activator of enzymes. For example, its interaction with esterases can inhibit their activity by forming stable covalent adducts with the active site residues . Similarly, the modification of transcription factors and other DNA-binding proteins can lead to changes in gene expression by altering their DNA-binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 2-formylbenzoic acid and ethanol . This degradation can affect its long-term effects on cellular function, as the breakdown products may have different biochemical properties and interactions with biomolecules .

In in vitro studies, the temporal effects of this compound can be monitored by measuring changes in cellular processes over time. For example, the formation of Schiff bases with proteins can be tracked using mass spectrometry or other analytical techniques . In in vivo studies, the long-term effects of this compound can be assessed by monitoring changes in gene expression, metabolic flux, and other cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response in the target cells or tissues .

At high doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular function . These effects can be assessed using various assays, including cell viability assays, histological analysis, and biochemical measurements of enzyme activity and metabolite levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in ester hydrolysis and aldehyde metabolism. The hydrolysis of this compound by esterases leads to the formation of 2-formylbenzoic acid and ethanol . This reaction is an example of a phase I metabolic reaction, where the ester bond is cleaved to produce more hydrophilic metabolites .

In addition to ester hydrolysis, this compound can undergo oxidation and reduction reactions catalyzed by enzymes such as aldehyde dehydrogenases and reductases . These reactions can further modify the compound, leading to the formation of various metabolites with different biochemical properties and interactions with biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments .

The distribution of this compound within tissues can be affected by its interactions with plasma proteins and other binding partners . These interactions can influence the compound’s bioavailability and its ability to reach target cells and tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. This compound can localize to specific compartments within the cell, such as the cytoplasm, nucleus, or mitochondria, depending on its binding interactions with proteins and other biomolecules . Post-translational modifications, such as the formation of Schiff bases with lysine residues, can also influence the compound’s localization by altering its binding affinity and specificity for different cellular compartments .

Properties

IUPAC Name

ethyl 2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYZISJXVKSMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449182
Record name Ethyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34046-43-0
Record name Ethyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added 2-carboxybenzaldehyde (30.00 g, 0.200 moles), diethylsulfate (33.92 g, 0.220 moles) and 150 ml of dichloromethane under nitrogen. The mixture was heated to reflux and triethylamine (30.36 g, 0.300 moles) was added at such a rate to maintain a brisk reflux. After the addition was complete, the solution was heated at reflux for 1 hour and then allowed to cool to room temperature and stirred overnight. The mixture was then washed with water (1×50 ml), 1.0N hydrochloric and solution (1×50 ml), saturated sodium bicarbonate solution (1×50 ml), saturated sodium chloride solution (1×50 ml), dried over magnesium sulfate and concentrated in vacuo to give 21.0 g of the product as a pale yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
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33.92 g
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reactant
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Quantity
150 mL
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solvent
Reaction Step One
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30.36 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the same procedure as for the preparation of 2-carbomethoxybenzaldehyde (Compound 43), but instead using 5.0 g (33 mmol) of 2-carboxybenzaldehyde, 23.4 g (150 mmol) of iodoethane and 13.8 g (100 mmol) of K2CO3 gave the title compound as a clear colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Three
Name
Quantity
13.8 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Carboxybenzaldehyde (2.018g, 13.4 mmol, 1.0 eq.) was combined with sodium bicarbonate (2.258 g, 26.9 mmol, 2.0 eq.) and iodoethane (2.15 ml, 26.9 mmol, 2.0 eq.) in dimethylformamide (13.4 ml, 1M) and stirred at room temperature for 16 hours. The reaction was diluted with water (25 ml) and extracted with ether: hexane (1:1, 3X20 ml). The combined organic extracts were washed with aqueous 10% sodium bisulfite (1X25 ml), water (1X25 ml) and aqueous saturated sodium chloride (1X25 ml), dried over sodium sulfate, filtered through magnesium sulfate and concentrated. The residue was chromatographed on Merck silica gel (20 g) eluting with hexane: ether (14:1) to provide the title A compound (1.485 g).
Quantity
2.018 g
Type
reactant
Reaction Step One
Quantity
2.258 g
Type
reactant
Reaction Step Two
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Quantity
13.4 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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